4-(アリルオキシ)ベンゾニトリル

概要

説明

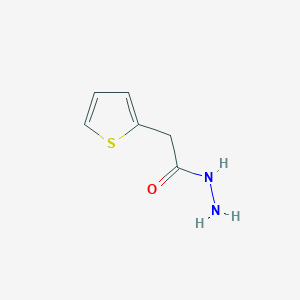

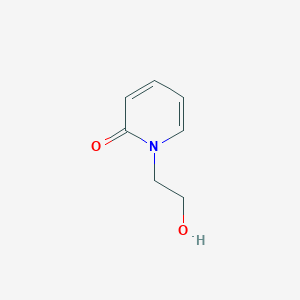

4-(Allyloxy)benzonitrile (4-AOBN) is an organic compound belonging to the family of benzonitriles. It is a white crystalline solid with a molecular formula of C9H9NO and a molecular weight of 145.17 g/mol. 4-AOBN is a highly versatile compound with numerous applications in the fields of chemistry, biochemistry, and physiology. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a substrate for enzymatic reactions. In addition, 4-AOBN has been used as a starting material for the synthesis of other organic compounds, such as polymers, pharmaceuticals, and agrochemicals.

科学的研究の応用

エナンチオ選択的触媒

4-(アリルオキシ)ベンゾニトリル: は、エナンチオ選択的[2+2]環化付加反応のための光酵素の開発に使用されてきました 。この革新的なアプローチにより、高いエナンチオマー過剰率を持つ複雑な分子を作成することができ、これはキラル医薬品の合成において重要です。

材料科学

材料科学では、4-(アリルオキシ)ベンゾニトリル誘導体は、その電気的特性について調査されてきました。 例えば、それらはポリプロピレンにグラフト化されてその電気的特性を改善し、高電圧直流(HVDC)ケーブル絶縁のための有望な材料となっています .

医薬品開発

4-(アリルオキシ)キノロンなどの化合物の誘導体は、医薬品開発におけるその可能性について研究されてきました。 これらの誘導体は、医薬品化合物の合成において貴重な、さまざまな生化学的変換において有望であることが示されています .

環境科学

4-(アリルオキシ)ベンゾニトリルの具体的な環境への応用は、検索結果では直接言及されていませんが、グリーンケミストリーにおけるその役割は重要である可能性があります。 例えば、その誘導体は、環境に優しい化学物質の合成や、有害物質の使用を最小限に抑えるプロセスに使用される可能性があります .

分析化学

分析化学では、4-(アリルオキシ)ベンゾニトリルは、溶解度や安定性などの物理化学的特性について研究の対象となる可能性があります。 これらの特性を理解することは、分析方法の開発と化学標準品の調製に不可欠です .

生化学

4-(アリルオキシ)ベンゾニトリルの生化学における役割には、生物学的分子との相互作用の研究が含まれる可能性があります。 その誘導体は、生化学的経路を調べるため、またはより複雑な生物学的システムの構成要素として使用される可能性があります .

工業用途

工業的には、4-(アリルオキシ)ベンゾニトリルは購入可能であり、さまざまな化学合成に使用されていると考えられます。 他の化学化合物の製造における中間体として、または工業用化学分析における試薬として役立つ可能性があります .

光触媒

最後に、この化合物は光触媒において役割を果たし、光エネルギーを利用して化学反応を駆動するシステムの一部となることができます。 これは、従来の触媒では容易に達成できない特定の条件を必要とする化合物の合成に特に役立ちます .

Safety and Hazards

将来の方向性

The development of new modes of catalysis into proteins, such as the one used in the synthesis of “4-(Allyloxy)benzonitrile”, opens up a wealth of new excited-state chemistry in protein active sites . This establishes the framework for developing a new generation of enantioselective photocatalysts . Future research may focus on expanding these methodologies and exploring their applications in various fields of chemistry .

特性

IUPAC Name |

4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFWHNGRRGVCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292956 | |

| Record name | 4-(ALLYLOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33148-47-9 | |

| Record name | 33148-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(ALLYLOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)